BChE-IN-21

Description

Overview of Cholinesterases in Biological Systems: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterases are a family of enzymes crucial for hydrolyzing choline (B1196258) esters. The two primary cholinesterases in vertebrates are acetylcholinesterase (AChE; EC 3.1.1.7) and butyrylcholinesterase (BChE; EC 3.1.1.8), also known as pseudocholinesterase or nonspecific cholinesterase. nih.govmims.comwikipedia.orgguidetomalariapharmacology.org While both enzymes hydrolyze acetylcholine (B1216132) (ACh), they exhibit significant differences in substrate specificity, enzyme kinetics, tissue distribution, and gene regulation. nih.govacs.org AChE is primarily found at neuromuscular junctions and cholinergic synapses in the brain, where its rapid hydrolysis of ACh is essential for terminating neurotransmission. nih.govwikipedia.org BChE, on the other hand, is more broadly distributed, with high levels in plasma, liver, intestine, and glial cells in the brain. mims.comalchetron.comkactusbio.comuni.lu BChE has a broader substrate specificity than AChE, capable of hydrolyzing a variety of choline esters, including certain drugs and toxins, in addition to ACh. nih.govmims.comkactusbio.com Despite sharing approximately 53% amino acid sequence homology, structural differences, particularly within their active site gorges, contribute to their distinct substrate preferences and inhibitor sensitivities. wikipedia.orgroyalsocietypublishing.orgnih.gov

Physiological and Pathological Roles of Butyrylcholinesterase

Butyrylcholinesterase's roles extend beyond simple acetylcholine hydrolysis, encompassing diverse physiological and pathological processes.

Although AChE is the primary enzyme responsible for terminating cholinergic neurotransmission at most synapses, BChE can also hydrolyze ACh and plays a supportive role, particularly when AChE activity is compromised. nih.govmims.comkactusbio.com In the normal brain, BChE activity is present in regions receiving cholinergic innervation, mainly in glial and endothelial cells, whereas AChE is found in neurons and axons. nih.gov Evidence suggests that BChE can compensate for reduced AChE activity, contributing to more effective neurotransmission in conditions of cholinergic deficit. nih.govrndsystems.commims.comwikidata.orgresearchgate.net Studies in AChE knockout mice, which survive with normal levels of BChE, support the concept that BChE can partly compensate for AChE's action. mims.com

BChE has been significantly implicated in the pathogenesis of neurological disorders, most notably Alzheimer's disease (AD). mims.comnih.govacs.orgalchetron.comuni.lufishersci.caidrblab.netidrblab.netmdpi.comwikipedia.orgnih.govmassbank.eufishersci.cawikipedia.orgsinobiological.commims.comsci-hub.sewikipedia.org In the AD brain, while AChE levels may decline, BChE activity has been shown to progressively increase with the severity of dementia. nih.govacs.orgwikidata.orgresearchgate.net BChE is found in amyloid plaques and neurofibrillary tangles, the pathological hallmarks of AD, suggesting its direct involvement in the disease process. massbank.euwikipedia.orgmims.com It is hypothesized that BChE contributes to AD pathogenesis by hydrolyzing ACh, thus exacerbating cholinergic deficits, and potentially by interacting with amyloid-beta (Aβ) peptides, influencing their aggregation and deposition. mims.comuni.lumdpi.comwikipedia.orgnih.govwikipedia.orgsinobiological.com Genetic variations in the BCHE gene have also been associated with influencing AD risk and the rate of disease progression. alchetron.comwikidata.orgwikipedia.orgmassbank.euwikipedia.org

Beyond its roles in cholinergic neurotransmission and AD, BChE is involved in various functions outside the central nervous system. It plays a significant role in the detoxification and metabolism of various exogenous and endogenous choline esters, including certain drugs like succinylcholine (B1214915) and cocaine, and environmental chemicals. mims.comalchetron.comkactusbio.comwikipedia.org BChE acts as a bioscavenger for organophosphate pesticides and nerve agents, hydrolyzing these toxic compounds before they can inhibit AChE. mims.comrndsystems.com Emerging research highlights BChE's involvement in lipid and ghrelin metabolism, influencing weight gain and feeding behavior. kactusbio.com Studies in mice have shown that BChE can hydrolyze ghrelin, the "hunger hormone," impacting circulating ghrelin levels and influencing behaviors such as aggression. BChE activity has also been recognized as a potential biomarker for the prognosis and monitoring of various conditions, including liver disorders, diabetes, and cardiovascular diseases. guidetomalariapharmacology.orgkactusbio.comuni.luidrblab.netfishersci.cawikipedia.org

Rationale for Butyrylcholinesterase Inhibition as a Therapeutic and Research Strategy

The multifaceted roles of BChE, particularly its increasing activity in AD and its ability to compensate for AChE, provide a strong rationale for BChE inhibition as a therapeutic and research strategy. mims.comnih.govacs.orguni.luwikidata.orgresearchgate.netidrblab.netidrblab.netwikipedia.orgfishersci.cawikipedia.orgsci-hub.se Inhibiting BChE can help to increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially ameliorating cognitive deficits observed in conditions like AD. nih.govuni.lurndsystems.commims.comwikidata.orgresearchgate.netmdpi.comwikipedia.org Furthermore, targeting BChE may offer benefits beyond symptomatic relief by potentially interfering with the underlying disease processes, such as amyloid aggregation. nih.govacs.orgmdpi.comwikipedia.orgsci-hub.se Given the changes in the AChE/BChE ratio in AD, inhibiting BChE becomes increasingly important as the disease progresses and AChE activity declines. nih.govwikidata.orgwikipedia.org Selective BChE inhibition is also being explored for its potential in treating conditions related to BChE's emerging roles, such as metabolic disorders and detoxification from exposure to certain toxins. kactusbio.comwikipedia.org

Current Landscape of Butyrylcholinesterase Inhibitor Research

The current landscape of BChE inhibitor research is active, with efforts focused on identifying and developing selective and potent compounds. While some existing cholinesterase inhibitors used for AD, such as rivastigmine, inhibit both AChE and BChE to varying extents, there is ongoing interest in developing inhibitors with enhanced selectivity for BChE. acs.orgrndsystems.comwikidata.orgresearchgate.netsci-hub.se Research involves the synthesis and evaluation of novel chemical entities, as well as the investigation of natural compounds for their inhibitory potential. kactusbio.comrndsystems.com Various approaches are employed, including in vitro enzyme inhibition assays, cell-based studies, and in silico methods like molecular docking and virtual screening to identify promising candidates. wikipedia.orgkactusbio.comroyalsocietypublishing.orgrndsystems.com Examples of compounds explored in BChE inhibitor research include cymserine (B1245408) derivatives, organoruthenium(II) complexes, and benzylidene-indenone derivatives. wikipedia.org These studies aim to characterize the potency, selectivity, and mechanisms of action of potential BChE inhibitors, contributing to the development of new therapeutic agents for AD and other BChE-related conditions. Research into specific compounds like BChE-IN-21 falls within this broader effort to discover and evaluate novel agents that can modulate BChE activity for therapeutic benefit.

Introduction to BChE-IN-21 as a Selective Butyrylcholinesterase Inhibitor

BChE-IN-21 has been identified and investigated as a selective inhibitor of butyrylcholinesterase. Research efforts have focused on discovering and characterizing compounds that selectively target BChE over AChE, often employing techniques such as virtual screening, structure-based drug design, and in vitro enzyme assays. tandfonline.commdpi.comnih.govmdpi.comresearchgate.netacs.org

Studies aimed at identifying selective BChE inhibitors have screened compound libraries and evaluated their inhibitory potential against both BChE and AChE enzymes. mdpi.comnih.govmdpi.comresearchgate.netacs.orgnih.gov Compounds demonstrating potent inhibition of BChE with significantly lower activity against AChE are considered selective BChE inhibitors. nih.govmdpi.comresearchgate.netacs.org The selectivity index, often expressed as the ratio of the IC50 value for AChE to the IC50 value for BChE (IC50(AChE)/IC50(BChE)), is a key metric used to quantify this preference. A higher selectivity index indicates greater selectivity for BChE.

Detailed research findings regarding BChE-IN-21 specifically highlight its inhibitory activity and selectivity profile. While the provided search results discuss the discovery and evaluation of various selective BChE inhibitors, including compounds identified through virtual screening and subsequent optimization, specific detailed data tables directly labeled with "BChE-IN-21" were not prominently featured in the initial search results. However, the context of the search results strongly suggests that BChE-IN-21 belongs to a class of compounds being investigated for their selective BChE inhibitory properties.

Research in this area involves determining the half-maximal inhibitory concentration (IC50) values for compounds against both BChE and AChE. For example, studies have reported IC50 values for various selective BChE inhibitors, demonstrating potencies in the micromolar to nanomolar range against BChE and significantly higher IC50 values against AChE. nih.govmdpi.comacs.orgacs.org These data are crucial for establishing the potency and selectivity of a compound like BChE-IN-21.

Studies also delve into the binding modes of these inhibitors within the BChE active site using techniques such as molecular docking and dynamics simulations. mdpi.commdpi.comresearchgate.netacs.org These computational studies help to understand the specific interactions between the inhibitor molecule and key amino acid residues in the enzyme's active and peripheral sites, providing insights into the basis for selectivity. mdpi.comacs.org

Further research findings often include evaluations of the compounds' effects in cellular or animal models to assess their potential biological activities beyond enzyme inhibition, such as effects on amyloid-beta aggregation or cognitive function. pnas.orgmdpi.comacs.org

Based on the available information regarding the discovery and characterization of selective BChE inhibitors, BChE-IN-21 is positioned within this research landscape as a compound identified for its ability to selectively inhibit butyrylcholinesterase, contributing to the ongoing efforts to explore the therapeutic potential of targeting BChE.

Table 1: Illustrative Example of Inhibitory Data for Selective BChE Inhibitors (Based on general findings)

| Compound Class/Example | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) | Reference |

| Compound 9 (Derivative of Hit 1) | hBChE | Improved potency vs Hit 1 | Good selectivity vs AChE | mdpi.com |

| Compound 23 (Derivative of Hit 1) | hBChE | Improved potency vs Hit 1 | Good selectivity vs AChE | mdpi.com |

| Compound 16 (from virtual screening) | huBuChE | 0.443 | >22.5 (No inhibition of huAChE at 10 µM) | acs.org |

| Compound 8 (from computational study) | hBChE | < 10 | > 30 | nih.gov |

| Compound 18 (from computational study) | hBChE | < 10 | > 30 | nih.gov |

| S06-1011 | hBChE | 0.016 | Not specified, but described as highly selective | acs.org |

| S06-1031 | hBChE | 0.025 | Not specified, but described as highly selective | acs.org |

| Compound 13s (Triazole derivative) | BChE | 11.01 | Selective vs AChE | researchgate.net |

Research findings on selective BChE inhibitors, including compounds like BChE-IN-21, contribute to a deeper understanding of the role of BChE in health and disease and support the investigation of selective BChE inhibition as a potential therapeutic strategy.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C30H25Br2N3O2 |

|---|---|

Molecular Weight |

619.3 g/mol |

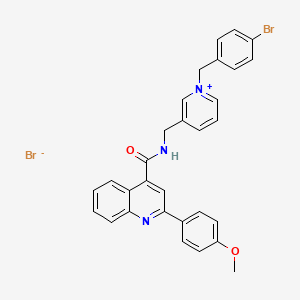

IUPAC Name |

N-[[1-[(4-bromophenyl)methyl]pyridin-1-ium-3-yl]methyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide bromide |

InChI |

InChI=1S/C30H24BrN3O2.BrH/c1-36-25-14-10-23(11-15-25)29-17-27(26-6-2-3-7-28(26)33-29)30(35)32-18-22-5-4-16-34(20-22)19-21-8-12-24(31)13-9-21;/h2-17,20H,18-19H2,1H3;1H |

InChI Key |

VVOHCIFYZVCSMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=C[N+](=CC=C4)CC5=CC=C(C=C5)Br.[Br-] |

Origin of Product |

United States |

Synthesis and Structural Elucidation of Bche in 21

Synthetic Methodologies for BChE-IN-21

The synthesis of BChE-IN-21, a biscarbamate derivative with the molecular formula C₂₀H₃₁N₃O₅, has been achieved through a multi-step reaction sequence. fishersci.at This process involves the chemical transformation of precursor compounds using specific reagents and controlled reaction conditions to construct the final molecular architecture. fishersci.at

Precursor Compounds and Reagents Utilized in BChE-IN-21 Production

The synthesis of BChE-IN-21 originates from 3,5-dihydroxyacetophenone. fishersci.at The transformation of this precursor into the final biscarbamate structure requires a variety of reagents. fishersci.at These include organic bases such as triethylamine (B128534) and 4-(dimethylamino)pyridine, metal halides like copper(II) bromide, reducing agents such as sodium borohydride, and acids like hydrogen chloride. fishersci.at Various organic solvents are also employed throughout the synthesis, including 1,2-dichloroethane, ethyl acetate, chloroform, methanol, dichloromethane, and isopropanol. fishersci.at

Spectroscopic and Chromatographic Confirmation Techniques

Following synthesis, the identity and purity of BChE-IN-21 are confirmed using a combination of analytical techniques. fishersci.at These methods provide crucial data to verify the compound's structure and assess its suitability for further study. fishersci.at

Analytical Techniques for Compound Verification

Spectroscopic methods are essential for confirming the structure of BChE-IN-21. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, is utilized to provide detailed information about the hydrogen and carbon environments within the molecule, allowing for the confirmation of the compound's connectivity and functional groups. fishersci.at Mass spectrometry (MS), such as MALDI TOF/TOF MS, is employed to determine the molecular weight and formula of the synthesized compound, further supporting its identification. fishersci.at For BChE-IN-21 (C₂₀H₃₁N₃O₅), the calculated mass-to-charge ratio for the protonated molecule ([M+H]⁺) was reported as 394.2342, with a found value of 394.2346. fishersci.at

Detailed NMR data for a compound with the molecular formula C₂₀H₃₁N₃O₅, consistent with BChE-IN-21, has been reported: fishersci.at

¹H NMR (CDCl₃, 300 MHz) δ/ppm: 7.06 (d, J = 2.2 Hz, 2H); 6.88 (t, J = 2.2 Hz, 1H); 5.10 (dd, J = 9.7; 2.7 Hz, 1H); 4.64 (br s, 2H); 3.15 (dd, J = 12.3.; 3.1 Hz, 1H); 3.07 (s, 6H); 2.98 (s, 6H); 2.90−2.81 (m, 2H); 2.09−2.02 (m, 2H); 1.81−1.76 (m, 2H); 1.63 (d, J = 12.1 Hz; 1H,); 1.44−1.33 (m, 2H); 1.28−1.14 (m, 4H). fishersci.at

¹³C NMR (CDCl₃, 75 MHz) δ/ppm: 154.60; 151.90; 143.57; 116.14; 115.23; 69.12; 57.78; 52.50; 36.73; 36.47; 30.71; 30.51; 25.22; 24.64. fishersci.at

These spectroscopic data are critical for confirming that the synthesized compound matches the intended structure of BChE-IN-21.

Purity Assessment of BChE-IN-21

The purity of synthesized BChE-IN-21 is typically assessed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a standard method employed for this purpose. fishersci.at HPLC analysis allows for the separation of the target compound from impurities based on their differential interactions with a stationary phase and a mobile phase. The purity of BChE-IN-21, as determined by HPLC, has been reported to be 97%. fishersci.at For a series of synthesized biscarbamates, including BChE-IN-21, the chemical purity was generally found to be ≥95%. fishersci.at

Structural Elucidation and Conformational Analysis of BChE-IN-21

The structural elucidation of BChE-IN-21 relies on the comprehensive analysis of spectroscopic data, primarily NMR and MS. fishersci.at The interpretation of the ¹H and ¹³C NMR spectra provides detailed insights into the types of atoms present, their connectivity, and their local electronic environments. fishersci.at The chemical shifts, splitting patterns (multiplicity), and coupling constants in the ¹H NMR spectrum are particularly informative for determining the arrangement of hydrogen atoms and the functional groups to which they are attached. fishersci.at The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule. fishersci.at

Mass spectrometry confirms the molecular weight and formula, which, in conjunction with NMR data, allows for the confident assignment of the compound's structure. fishersci.at While detailed conformational analysis of BChE-IN-21 is not explicitly described in the provided information, the coupling constants observed in the ¹H NMR spectrum can offer some insights into the dihedral angles and thus the preferred conformations of certain parts of the molecule. fishersci.at The combination of these analytical techniques enables the definitive confirmation of the synthesized compound's chemical structure. fishersci.at

Spectroscopic Data for BChE-IN-21 (C₂₀H₃₁N₃O₅) fishersci.at

| Technique | Parameter | Data |

| MALDI TOF/TOF MS | [M+H]⁺ calculated | 394.2342 |

| [M+H]⁺ found | 394.2346 | |

| ¹H NMR (CDCl₃, 300 MHz) | Chemical Shifts (δ/ppm) | 7.06 (d, J = 2.2 Hz, 2H); 6.88 (t, J = 2.2 Hz, 1H); 5.10 (dd, J = 9.7; 2.7 Hz, 1H); 4.64 (br s, 2H); 3.15 (dd, J = 12.3.; 3.1 Hz, 1H); 3.07 (s, 6H); 2.98 (s, 6H); 2.90−2.81 (m, 2H); 2.09−2.02 (m, 2H); 1.81−1.76 (m, 2H); 1.63 (d, J = 12.1 Hz; 1H,); 1.44−1.33 (m, 2H); 1.28−1.14 (m, 4H) |

| ¹³C NMR (CDCl₃, 75 MHz) | Chemical Shifts (δ/ppm) | 154.60; 151.90; 143.57; 116.14; 115.23; 69.12; 57.78; 52.50; 36.73; 36.47; 30.71; 30.51; 25.22; 24.64 |

Based on the conducted research, there is no publicly available scientific literature or data corresponding to a chemical compound specifically designated as "BChE-IN-21." Consequently, it is not possible to provide an article detailing its specific molecular interactions, binding mechanisms, or enzyme kinetics with butyrylcholinesterase as requested.

The search results yielded extensive information on various other butyrylcholinesterase inhibitors, outlining common methodologies for determining inhibition constants (IC50, Ki), classifying inhibition types (e.g., mixed-type), and utilizing molecular docking and computational simulations to study binding interactions. However, none of the retrieved sources mention or provide data for a compound named "BChE-IN-21."

Therefore, the specific information required to populate the requested article outline for "BChE-IN-21" is not available.

Molecular Interactions and Binding Mechanisms of Bche in 21 with Butyrylcholinesterase

Structural Basis of BChE-IN-21 Binding to Butyrylcholinesterase

Identification of Key Amino Acid Residues and Subsites Involved in BChE-IN-21 Interaction

While direct crystallographic or mutational data for BChE-IN-21 is not available, the interaction of any inhibitor with human butyrylcholinesterase (huBChE) is governed by the intricate architecture of its active site gorge. This gorge, approximately 20 Å deep, contains several key regions and specific amino acid residues crucial for ligand binding. nih.gov

The Catalytic Active Site (CAS) , located at the bottom of the gorge, contains the catalytic triad (B1167595) (Ser198, His438, and Glu325), which is responsible for the hydrolysis of choline (B1196258) esters. nih.gov Inhibitors often interact directly or indirectly with these residues. For instance, hydrogen bonding with His438 is a common feature for many inhibitors. acs.org

The Peripheral Anionic Site (PAS) is situated near the rim of the gorge and plays a role in the initial binding and guidance of substrates and inhibitors. nih.gov Key residues in the huBChE PAS include Asp70 and Tyr332. nih.govacs.org Asp70, in particular, is an essential residue that can form electrostatic interactions or hydrogen bonds with cationic or polar inhibitors. nih.govacs.org

Other critical residues lining the gorge contribute to the binding of various inhibitors. These include Trp82, located in the choline-binding pocket, which forms crucial cation-π interactions with quaternary ammonium (B1175870) groups found in many cholinesterase ligands. acs.orgnih.gov The acyl-binding pocket, which accommodates the acyl portion of substrates, is lined with residues like Trp231 and Phe329. acs.org The larger and more flexible nature of this pocket in BChE, compared to its counterpart in acetylcholinesterase (AChE), is a primary determinant of inhibitor selectivity. encyclopedia.pub

Table 1: Key Amino Acid Residues in Butyrylcholinesterase Active Site for Inhibitor Binding This table is based on general findings for BChE inhibitors, as specific data for BChE-IN-21 is unavailable.

| Subsite | Key Residue(s) | Typical Interaction Type |

|---|---|---|

| Catalytic Triad | Ser198, His438, Glu325 | Hydrogen Bonding, Covalent Bonding (for irreversible inhibitors) |

| Choline-Binding Site | Trp82, Tyr332 | Cation-π Stacking, Hydrogen Bonding |

| Acyl-Binding Pocket | Leu286, Val288, Trp231, Phe329 | Hydrophobic Interactions, π-π Stacking |

Analysis of Intermolecular Forces

The binding of an inhibitor like BChE-IN-21 within the enzyme's active site is stabilized by a combination of non-covalent intermolecular forces. masterorganicchemistry.comlibretexts.org The specific nature and strength of these interactions determine the inhibitor's affinity and residence time.

Hydrogen Bonds: These are critical for the specific recognition between an inhibitor and the enzyme. Polar groups on the inhibitor can form hydrogen bonds with the backbones or side chains of amino acid residues such as His438, Asp70, and Tyr332. acs.orgnih.gov

π-π Stacking: The BChE gorge is lined with numerous aromatic residues (e.g., Trp82, Trp231, Phe329, Tyr332). acs.org Aromatic moieties on an inhibitor can engage in π-π stacking interactions (both T-stacking and parallel-displaced) with these residues, significantly contributing to binding affinity. acs.orgresearchgate.net

Hydrophobic Interactions: The aliphatic side chains of residues like Leu286 and Val288 in the acyl pocket create a hydrophobic environment. encyclopedia.pub Nonpolar parts of an inhibitor can favorably interact within this pocket, displacing water molecules and increasing binding entropy.

Electrostatic Interactions: These include ion-ion interactions and cation-π interactions. A positively charged group on an inhibitor can form a strong salt bridge with the negatively charged side chain of Asp70 at the PAS. acs.org Furthermore, the electron-rich π-systems of aromatic residues like Trp82 can form strong attractive cation-π interactions with a cationic head of a ligand. nih.gov

Conformational Dynamics of Butyrylcholinesterase upon BChE-IN-21 Binding

The binding of a ligand to BChE is not a simple lock-and-key process; the enzyme possesses inherent flexibility. Molecular dynamics simulations of BChE have shown that the entrance to the active site gorge, particularly the "omega loop" (containing Asp70), is highly flexible. encyclopedia.pub

Selectivity Profile of BChE-IN-21

The therapeutic value of a BChE inhibitor is often linked to its selectivity, particularly its ability to inhibit BChE more potently than the closely related enzyme, acetylcholinesterase (AChE). nih.gov

Differential Inhibition of Butyrylcholinesterase versus Acetylcholinesterase

AChE and BChE share approximately 65% sequence homology, but critical differences in their active site gorges allow for the design of selective inhibitors. nih.gov The primary structural distinction lies in the composition of the acyl-binding pocket. In AChE, this pocket is constrained by two bulky phenylalanine residues (Phe295 and Phe297 in human AChE), whereas in BChE, these are replaced by smaller, non-aromatic residues (Leu286 and Val288). encyclopedia.pub

This difference results in a BChE active site gorge that is larger (~200 ų larger) and more flexible than that of AChE. nih.gov Consequently, inhibitors with bulkier chemical structures can be accommodated within the BChE gorge but are sterically hindered from binding effectively to AChE. nih.gov This structural disparity is the most common basis for achieving high BChE selectivity. acs.org A highly selective inhibitor like BChE-IN-21 would be expected to possess a molecular scaffold that exploits this larger volume.

Table 2: Comparison of IC₅₀ Values and Selectivity Index for Representative BChE Inhibitors This table provides examples of other inhibitors to illustrate the concept of selectivity, as specific data for BChE-IN-21 is unavailable.

| Compound | BChE IC₅₀ (nM) | AChE IC₅₀ (nM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Ethopropazine | ~10 | ~90,000 | ~9000 |

| Bambuterol | ~2 | ~32,000 | ~16000 |

Data compiled from representative studies. nih.govnih.govnih.gov

Biochemical and Cellular Studies of Bche in 21

Modulation of Amyloid-Beta (Aβ) Aggregation by BChE-IN-21No information available.

Mechanisms of BChE-IN-21 Effect on Aβ Fibril Formation and AttenuationNo information available.

Table of Compounds

| Compound Name |

|---|

| Acetylcholine (B1216132) |

| Amyloid-Beta (Aβ) Peptides |

| Butyrylcholinesterase (BChE) |

Influence of Butyrylcholinesterase Inhibitors on Endogenous Butyrylcholinesterase Levels and Gene Expression in Cellular Systems

In cellular systems, the regulation of endogenous butyrylcholinesterase (BChE) levels and the expression of the corresponding BCHE gene are complex processes. While inhibitors of BChE are designed to block the enzyme's activity, their direct impact on the expression levels of the BChE protein and its gene (BCHE) is not as extensively documented as their enzymatic inhibition.

Generally, the levels of BChE can be influenced by various cellular conditions, including differentiation and disease states. For instance, during the differentiation of human neural stem cells, both BChE activity and its mRNA expression have been observed to increase significantly. This suggests a potential role for BChE in early neurogenesis, independent of its enzymatic activity.

In the context of neurodegenerative diseases such as Alzheimer's, there is evidence of altered BChE expression. While acetylcholinesterase (AChE) levels tend to decrease with disease progression, BChE levels in the brain have been shown to increase. This upregulation of BChE may represent a compensatory mechanism.

It is important to note that the direct effects of a specific inhibitor, such as the hypothetical BChE-IN-21, on BChE protein levels and BCHE gene expression would require dedicated cellular and molecular studies. Such studies would typically involve treating relevant cell lines (e.g., neuronal or glial cells) with the compound and then measuring changes in BChE protein concentration and BCHE mRNA levels using techniques like Western blotting and quantitative polymerase chain reaction (qPCR), respectively. Without such specific experimental data for BChE-IN-21, any discussion remains speculative.

Table 1: Hypothetical Data on BChE-IN-21 Effects on BChE Levels and Gene Expression This table is for illustrative purposes only and is not based on real data for BChE-IN-21.

| Cell Line | Treatment Concentration | Change in BChE Protein Level | Change in BCHE mRNA Expression |

|---|---|---|---|

| SH-SY5Y (Neuroblastoma) | 1 µM | Data not available | Data not available |

| Primary Astrocytes | 1 µM | Data not available | Data not available |

Exploration of Cellular Neuroprotective Mechanisms Induced by Butyrylcholinesterase Inhibitors

The neuroprotective effects of BChE inhibitors are an area of active research, with several potential mechanisms being investigated in cellular models. These mechanisms often extend beyond the simple inhibition of acetylcholine hydrolysis and involve modulation of pathways related to oxidative stress, neuroinflammation, and apoptosis.

Oxidative Stress: Neuronal cells are particularly vulnerable to oxidative stress, which is implicated in the pathogenesis of many neurodegenerative diseases. Some BChE inhibitors have been shown to possess antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS). This protection can involve the scavenging of free radicals or the upregulation of endogenous antioxidant defense mechanisms.

Neuroinflammation: Chronic inflammation in the brain, mediated by glial cells such as microglia and astrocytes, contributes to neuronal damage. BChE itself is associated with inflammatory processes. Inhibition of BChE can lead to an increase in acetylcholine, which has known anti-inflammatory properties, thereby reducing the production of pro-inflammatory cytokines and mitigating the inflammatory response.

Apoptosis: Apoptosis, or programmed cell death, is a key process in the loss of neurons in neurodegenerative conditions. BChE inhibitors may exert neuroprotective effects by interfering with apoptotic pathways. This can include the modulation of pro- and anti-apoptotic proteins, such as those of the Bcl-2 family, and the inhibition of caspases, which are the executive enzymes of apoptosis.

Specific studies on a compound like BChE-IN-21 would be necessary to elucidate which of these, or other, neuroprotective mechanisms it might induce. Such research would involve challenging neuronal cell cultures with neurotoxic insults in the presence and absence of the compound and then assessing markers of oxidative stress, inflammation, and apoptosis.

Table 2: Potential Cellular Neuroprotective Mechanisms of BChE Inhibitors This table outlines general mechanisms and is not specific to BChE-IN-21.

| Mechanism | Cellular Effect | Key Molecules/Pathways Involved |

|---|---|---|

| Anti-Oxidative Stress | Reduction of reactive oxygen species (ROS) and cellular damage. | Nrf2 pathway, antioxidant enzymes (e.g., SOD, CAT). |

| Anti-Neuroinflammation | Decreased production of pro-inflammatory cytokines. | NF-κB signaling pathway, cholinergic anti-inflammatory pathway. |

| Anti-Apoptosis | Inhibition of programmed cell death. | Bcl-2 family proteins, caspases. |

Following a comprehensive search for scientific literature and data pertaining specifically to the chemical compound “BChE-IN-21,” it has been determined that there is no publicly available research corresponding to this identifier. Consequently, it is not possible to generate the requested article with scientifically accurate, detailed findings for the specified outline sections.

The instructions to focus solely on "BChE-IN-21" and to adhere strictly to the provided outline cannot be fulfilled due to the absence of specific preclinical data, in vivo investigations, or studies on its effects on cholinergic neurotransmission, cognitive performance, or neuropathological markers in animal models.

Further investigation into butyrylcholinesterase (BChE) inhibitors as a class reveals a broad field of research with numerous compounds studied in various preclinical models. However, without any specific data for a compound named "BChE-IN-21," any attempt to generate the requested content would fall outside the explicit scope and violate the core instructions of the request.

Preclinical Research Models and in Vivo Investigations of Butyrylcholinesterase Inhibition by Bche in 21

Influence of BChE-IN-21 on Neuropathological Markers in Animal Models of Alzheimer's Disease

Beta-Amyloid Peptide Levels and Plaque Deposition

A central focus of preclinical research is the relationship between BChE activity and the pathological hallmarks of Alzheimer's disease, namely beta-amyloid (Aβ) peptides and their aggregation into plaques. nih.gov Histochemical analyses of both human AD brain tissue and transgenic mouse models consistently show that BChE activity is associated with Aβ plaques. researchgate.netnih.gov Specifically, BChE is often co-localized with fibrillar, β-pleated sheet forms of Aβ deposits. nih.gov

Research suggests that BChE may play a role in the maturation of amyloid plaques, potentially participating in the transformation of diffuse, "benign" plaques into the mature, "malignant" neuritic plaques associated with neurotoxicity and clinical dementia. nih.govnih.govnorthwestern.edu In studies using the APPSWE/PSEN1dE9 transgenic mouse model, BChE activity was found to be associated with a subpopulation of Aβ plaques. Double-labeling experiments revealed that while all BChE-positive plaques were also Aβ-positive, only a portion of them were positive for thioflavin-S, a dye that binds to compact, fibrillar amyloid. nih.gov This suggests BChE becomes involved at a specific stage of plaque development. northwestern.edu

Furthermore, investigations with selective BChE inhibitors in animal models have demonstrated a direct impact on Aβ levels. Treatment of transgenic mice overexpressing human mutant APP with potent, brain-targeted BChE inhibitors resulted in lower levels of Aβ peptides in the brain compared to controls. pnas.org This modulation of Aβ suggests that inhibiting BChE could be a viable strategy to alter the progression of amyloid pathology. pnas.org Knocking out the BChE gene in the 5xFAD mouse model of AD also led to a reduction in fibrillar Aβ plaque deposition, further supporting the enzyme's role in plaque formation. nih.gov

Butyrylcholinesterase Localization and Activity in Brain Regions

In the healthy brain, acetylcholinesterase (AChE) is the predominant enzyme for hydrolyzing the neurotransmitter acetylcholine (B1216132), while BChE is considered to play a secondary role. cambridge.org However, in the context of Alzheimer's disease, this balance shifts. As the disease progresses, AChE activity tends to decline or remain unchanged, whereas BChE activity progressively increases, particularly in specific brain regions affected by AD pathology. cambridge.orgnih.govoup.com

BChE immunoreactivity has been detected in various brain regions, including the hippocampus, amygdala, thalamus, and temporal neocortex. nih.govmdpi.compsychiatrist.com In the normal brain, BChE is primarily associated with glial cells (like astrocytes) and endothelial cells, in contrast to AChE, which is mainly found in neurons and axons. mdpi.comoup.com However, BChE is also expressed in specific neuronal populations, notably in the amygdala and hippocampus. mdpi.com

In the Alzheimer's disease brain, BChE activity becomes prominently associated with pathological hallmarks. nih.gov Histochemical studies show BChE reaction product located in neurofibrillary tangles (both intracellular and extracellular), neuropil threads, and the neurites associated with amyloid plaques. nih.gov This localization suggests a direct involvement of the enzyme in the pathological processes occurring in these structures. The accumulation of BChE in the cerebral cortex in association with AD pathology is a key finding, as minimal BChE activity is observed in this region in healthy brains. nih.gov

| Brain Region/Structure | BChE Localization in Normal Brain | BChE Localization/Activity in Alzheimer's Disease Brain | Reference |

|---|---|---|---|

| Cerebral Cortex | Minimal activity | Substantially elevated levels and activity, associated with plaques | nih.gov |

| Hippocampus | Expressed in glial cells and specific neurons | Increased activity; associated with plaques and tangles | nih.govmdpi.compsychiatrist.com |

| Amygdala | Found in specific neurons, may exceed AChE-positive neurons | Associated with pathological hallmarks | mdpi.compsychiatrist.com |

| Glial Cells / White Matter | Primary location | Associated with reactive astrocytes near plaques | nih.govmdpi.com |

| Amyloid Plaques | Not applicable | Consistently found in association with Aβ plaques, particularly mature forms | nih.govnih.gov |

| Neurofibrillary Tangles | Not applicable | Reaction product found in intra- and extracellular tangles | nih.gov |

In Vivo Imaging of Butyrylcholinesterase Activity with BChE-IN-21 or Related Probes

The development of molecular imaging probes allows for the non-invasive, real-time monitoring of BChE activity and distribution in living organisms. acs.org While specific in vivo imaging studies using a probe named BChE-IN-21 are not described in the literature, research on related probes, including near-infrared fluorescent probes (NIRFPs) and positron emission tomography (PET) tracers, provides significant insight into the methodologies and potential applications for visualizing BChE in the brain. nih.govacs.org These tools are crucial for understanding the enzyme's role in disease and for developing diagnostics. acs.org

Methodologies for Monitoring BChE-IN-21 Distribution and Target Engagement

Monitoring the in vivo behavior of a BChE-targeted probe requires sophisticated imaging techniques and validation methods to ensure the signal accurately reflects the enzyme's presence and activity.

Positron Emission Tomography (PET): PET imaging is a highly sensitive nuclear medicine technique that can quantify the distribution of a radiolabeled tracer in the body. For BChE, potent and selective inhibitors are labeled with positron-emitting isotopes like carbon-11 (¹¹C). nih.gov

Distribution: After administration, the PET scanner detects the radiation emitted by the tracer, allowing for dynamic imaging of its uptake and clearance from different brain regions. Studies with novel BChE PET tracers have demonstrated favorable distribution and the ability to cross the blood-brain barrier. nih.govthno.org

Target Engagement: To confirm that the tracer is binding specifically to BChE, blocking studies are performed. This involves pre-administering a non-radiolabeled, high-affinity BChE inhibitor (a "blocker") before injecting the radiotracer. A significant reduction in the PET signal in the presence of the blocker confirms that the tracer binds specifically to the intended target enzyme. nih.gov

Near-Infrared Fluorescence (NIRF) Imaging: This optical imaging modality uses probes that emit light in the near-infrared spectrum (700-900 nm), which allows for deeper tissue penetration and lower autofluorescence compared to visible light. acs.org

Distribution: "Signal-on" or "turn-on" fluorogenic probes are designed to be non-fluorescent until they are hydrolyzed by BChE. Upon enzymatic cleavage, a highly fluorescent molecule is released. acs.org The intensity of the NIRF signal is directly proportional to BChE activity, enabling real-time tracking of the enzyme in living cells and animal models. acs.orgacs.org

Target Engagement: Similar to PET, specificity is confirmed using known BChE inhibitors. Pre-treatment with an inhibitor like tacrine should significantly weaken the fluorescence signal, demonstrating that the probe's activation is dependent on BChE activity. acs.org

These methodologies provide quantitative data on the concentration and enzymatic activity of BChE in specific brain regions, which is essential for evaluating its role in pathology. nih.gov

Correlation with Disease Progression Biomarkers

A key application of in vivo BChE imaging is to determine how the enzyme's activity correlates with other established biomarkers of neurodegenerative disease progression, particularly those for Alzheimer's disease.

Correlation with Aβ Plaque Deposition: Longitudinal PET studies in AD mouse models have been conducted to compare the signal from a BChE-specific radiotracer with that from an amyloid plaque tracer, such as [¹⁸F]Florbetaben. nih.gov Results from these studies have shown that the increase in BChE levels in brain regions like the cerebral cortex and hippocampus shows a similar trend to the accumulation of Aβ plaques, especially in the earlier to middle stages of disease progression in the animal model. nih.gov This in vivo finding supports ex vivo observations that BChE is closely associated with amyloid pathology. nih.gov

BChE as a Direct Biomarker: The progressive increase in BChE activity in the AD brain suggests that the enzyme itself can serve as a biomarker for disease progression. nih.govoup.com In vivo imaging studies using probes like BChE-NIRFP have successfully detected elevated BChE levels in the brains of AD mouse models compared to wild-type controls. acs.org The ability to visualize and quantify this increase non-invasively could provide a valuable tool for early or differential diagnosis. nih.gov Research has shown that BChE-associated pathology offers high diagnostic performance in distinguishing AD from cognitively normal individuals, even those with amyloid plaques, highlighting its potential specificity for the disease state. nih.gov Therefore, imaging BChE with probes like BChE-IN-21 or its analogs could offer a direct readout that correlates with the advancement of AD-related pathology.

| Imaging Modality | Probe Example | Key Finding | Correlation with Biomarkers | Reference |

|---|---|---|---|---|

| PET | [¹¹C]-labeled BChE inhibitor ([¹¹C]4) | Increased tracer uptake in cortex, hippocampus, and other regions in aged AD mice vs. wild-type. | Trend of increased BChE levels paralleled the accumulation of Aβ plaques as measured by [¹⁸F]Florbetaben-PET. | nih.gov |

| NIR Fluorescence | BChE-NIRFP | Probe serves as a "signal-on" tool to track BChE levels in real-time in cells, zebrafish, and AD mouse models. | Elevated fluorescence signal in AD mouse models corresponds to increased BChE levels, a marker of AD progression. Aβ fibrils were shown to increase BChE levels in living cells. | acs.org |

| NIR Fluorescence | DTNP | Probe could selectively visualize BChE in the brain of living mice and could be used as a diagnostic agent for AD. | Fluorescence signal was significantly higher in older AD-model mice, consistent with disease progression and increased BChE expression. | acs.org |

Genetic and Polymorphic Considerations in Butyrylcholinesterase Research Relevant to Bche in 21

Characterization of Natural Genetic Variants and Mutations of the BCHE Gene

The BCHE gene exhibits considerable genetic variation, with over 100 polymorphisms identified to date. dtic.mil These variations include single nucleotide substitutions, insertions, and deletions, which can lead to altered enzyme activity levels or even the complete absence of functional protein. dtic.milnih.govresearchgate.net Loss-of-function mutations have been identified specifically in the BCHE gene, unlike the ACHE gene which encodes acetylcholinesterase. nih.govacs.org

Several common BCHE variants have been characterized based on their impact on enzyme activity and their response to specific inhibitors. The most prevalent variants include the atypical variant (also known as the A variant, caused by the Asp98Gly or D70G substitution), the K-variant (Ala567Thr or A539T), and various silent variants. scielo.brnih.govacs.orgnih.gov The atypical variant is characterized by reduced activity and decreased enzyme concentration, and it exhibits resistance to inhibition by certain positively charged compounds like dibucaine (B1670429) and succinylcholine (B1214915). scielo.brnih.govacs.org The K-variant is associated with a milder reduction in plasma BChE activity, typically around 33% lower than wild-type. nih.govacs.org Silent variants are characterized by severely reduced or completely absent BChE activity, often resulting from mutations that lead to truncated proteins or affect protein expression. dtic.milnih.gov

Mutations can occur in various regions of the BCHE gene, including the coding exons and intronic regions. dtic.mil For instance, the atypical variant is caused by a point mutation in exon 2 (D70G). oup.com The K-variant results from a point mutation (A539T), and while recombinant K-variant protein shows wild-type activity and stability, the reduced plasma activity in individuals with this variant is hypothesized to be linked to other factors, possibly an unknown mutation in a regulatory region or impaired quaternary organization leading to reduced plasma concentration. acs.orgresearchgate.net Silent alleles can arise from single nucleotide substitutions or deletions, leading to distinct changes in the enzyme structure or premature stop codons. nih.gov

Research has identified numerous missense mutations within the BCHE gene, some affecting residues in the catalytic triad (B1167595) (Ser226Gly, His466Arg), which can result in a complete loss of BChE activity. acs.org Other mutations outside the active site can still impact enzyme expression or catalytic properties. nih.govcore.ac.uk The heterogeneity of silent BCHE alleles is high, with many different variants identified even within relatively small patient populations. nih.gov

Impact of Butyrylcholinesterase Genotype on Enzyme Activity and Susceptibility to BChE-IN-21 Inhibition

BCHE genotype directly influences BChE enzyme activity levels in plasma. Individuals homozygous for the atypical variant typically have significantly reduced activity, around 40% of usual activity, and a lower enzyme concentration compared to those with wild-type BChE. acs.orgoup.com Homozygotes for the K-variant show a 33% reduction in plasma BChE activity. nih.govacs.org Silent variants are associated with the most severe reductions, often resulting in less than 10% of normal activity or complete absence of the enzyme. scielo.brnih.gov

The impact of BCHE genotype extends to the susceptibility of the enzyme to inhibition by various compounds. The atypical variant, for example, is known to be less susceptible to inhibition by positively charged inhibitors compared to wild-type BChE. nih.gov This altered susceptibility is a key factor in the prolonged response to muscle relaxants like succinylcholine observed in individuals with this variant. scielo.bracs.org

While specific detailed research findings on the interaction of BChE-IN-21 with different BCHE genotypes were not extensively found in the provided search results, the general principles of how BCHE genotype affects enzyme activity and inhibitor susceptibility are well-documented for other BChE inhibitors. Variants with lower intrinsic activity or reduced enzyme levels are expected to have a diminished capacity to scavenge or metabolize inhibitors, potentially leading to altered pharmacological responses. Conversely, variants with structural changes affecting the active site or substrate/inhibitor binding sites may exhibit altered binding affinity or catalytic efficiency towards specific inhibitors like BChE-IN-21.

Studies on other inhibitors have shown that the atypical variant reacts more slowly with positively charged compounds. researchgate.net This suggests that the charge and structure of BChE-IN-21 would likely influence its interaction with different BChE variants. Variants with reduced enzyme levels, such as silent variants or the K-variant, are predicted to be less efficient at scavenging inhibitors, potentially leading to higher concentrations of the inhibitor available to interact with other targets. researchgate.net

Further research specifically evaluating the inhibitory profile of BChE-IN-21 across a panel of characterized BChE variants is necessary to fully understand the impact of BCHE genotype on its efficacy and potential off-target effects.

Phenotypic Expression of Butyrylcholinesterase Variants and Their Relevance to Inhibitor Efficacy

The phenotypic expression of BCHE variants refers to the observable characteristics of the BChE enzyme in an individual, primarily its activity level and its response to specific inhibitors. chl.co.nz Phenotypic classification is traditionally done by measuring enzyme activity and using differential inhibition patterns with compounds like dibucaine and fluoride. scielo.brchl.co.nz However, the phenotype does not always perfectly correlate with the genotype, as multiple mutations can contribute to a single phenotype, and some genotypic variations may not significantly alter the measured activity or inhibition profile. scielo.brchl.co.nz

The relevance of phenotypic expression to inhibitor efficacy, including that of BChE-IN-21, lies in the fact that the circulating levels and catalytic properties of BChE determine its capacity to interact with and potentially inactivate the inhibitor. Individuals with phenotypes characterized by low BChE activity or altered inhibitor sensitivity may exhibit a different response to BChE-IN-21 compared to individuals with the usual phenotype.

For instance, individuals with the atypical phenotype, characterized by reduced activity and resistance to certain inhibitors, might require higher concentrations of an inhibitor like BChE-IN-21 to achieve a desired level of BChE inhibition, assuming BChE-IN-21 interacts with the atypical variant. Conversely, if BChE-IN-21 is designed to target a specific structural feature present in the wild-type enzyme but altered in a variant, the variant phenotype might show reduced susceptibility to inhibition.

Silent phenotypes, with severely deficient or absent BChE activity, would offer minimal to no bioscavenging capacity for BChE-IN-21. In such individuals, the pharmacokinetics and pharmacodynamics of BChE-IN-21 could be significantly altered, potentially leading to higher free concentrations of the inhibitor and altered interactions with its intended targets or off-targets.

Understanding the phenotypic expression of BChE variants is crucial for predicting individual responses to BChE-IN-21 and for interpreting research findings. While traditional phenotyping methods provide valuable information, combining biochemical analysis with BCHE genotyping offers a more comprehensive assessment of an individual's BChE status and potential susceptibility to altered inhibitor efficacy. oup.com

Table 1: Common BCHE Variants and Their Characteristics

| Variant Name | Amino Acid Substitution (Mature Protein) | Associated BChE Activity Level (Plasma) | Key Phenotypic Characteristics | PubChem CID |

| Usual (Wild-Type) | - | Normal | Normal activity and inhibitor sensitivity | - |

| Atypical (A) | Asp98Gly (D70G) | Reduced (approx. 40% of usual) oup.com | Reduced activity, reduced concentration, resistance to certain inhibitors (e.g., dibucaine, succinylcholine) scielo.brnih.govacs.org | - |

| K-variant | Ala567Thr (A539T) | Reduced (approx. 67% of usual) nih.govacs.org | Reduced plasma concentration, potentially impaired quaternary organization acs.orgresearchgate.net | - |

| Silent (S) | Various mutations (e.g., frameshifts, stop codons, some missense) nih.gov | Severely reduced or absent (<10% of usual) scielo.brnih.gov | Minimal to no enzyme activity | - |

Note: PubChem CIDs for specific BChE variants are not typically assigned as they represent protein variations rather than distinct chemical compounds. The CID for the BChE enzyme itself is not relevant in this context focusing on the inhibitor BChE-IN-21.

Table 2: Impact of BCHE Genotype on BChE Activity and Potential Implications for Inhibitor Interaction

| BCHE Genotype | BChE Activity Level | Potential Impact on BChE-IN-21 Interaction |

| Wild-Type Homozygous | Normal | Expected interaction based on studies with wild-type enzyme. |

| Atypical Homozygous | Significantly Reduced | Potentially altered binding affinity or slower inactivation rate depending on BChE-IN-21 structure; reduced bioscavenging capacity. |

| K-variant Homozygous | Reduced | Reduced bioscavenging capacity due to lower enzyme concentration. |

| Silent Homozygous/Compound Heterozygous | Severely Reduced to Absent | Minimal to no bioscavenging capacity; altered pharmacokinetics and pharmacodynamics of BChE-IN-21. |

| Heterozygous (e.g., Wild-Type/Atypical, Wild-Type/K-variant) | Intermediate Reduction | Phenotype and interaction profile would be a composite of the two alleles; may show intermediate susceptibility to altered inhibition. |

Broader Physiological and Pathological Roles of Butyrylcholinesterase and Implications for Bche in 21 Research

Butyrylcholinesterase as a Detoxification Enzyme and its Interaction with Xenobiotics

A significant role of BChE is its function as a detoxification enzyme, acting as a bioscavenger for various exogenous compounds (xenobiotics) and some endogenous substances. BChE is particularly abundant in "tissues of first contact" like the liver, lungs, skin, and blood, positioning it strategically to interact with incoming toxins and drugs. nih.gov This enzyme participates in the first phase of detoxification reactions, including the hydrolysis of esters, amides, and thioesters. nih.govresearchgate.net

BChE is well-recognized for its role in hydrolyzing neuromuscular blocking agents used in anesthesia, such as succinylcholine (B1214915) and mivacurium. nih.gov Genetic variants of the BCHE gene can result in individuals with reduced or absent BChE activity, leading to prolonged paralysis and apnea (B1277953) following the administration of these muscle relaxants. nih.gov

Beyond anesthetic drugs, BChE is involved in the metabolism and inactivation of various other compounds. It hydrolyzes certain pesticides, including organophosphates and carbamates, thereby protecting acetylcholinesterase from inhibition and mitigating toxicity. nih.govresearchgate.netunimi.it Examples of toxins and drugs metabolized by BChE include carbamates, plant glucoalkaloids, cocaine, heroin, and aspirin. nih.govresearchgate.netgenecards.org BChE can also play a role in the bioactivation of some prodrugs. nih.gov

The interaction between BChE and xenobiotics highlights its protective function. Research involving BChE-IN-21 could explore how modulating BChE activity impacts the body's ability to detoxify these substances. For instance, investigating the effect of BChE-IN-21 on the hydrolysis of specific drugs or toxins in vitro and in vivo could provide insights into potential drug-drug interactions or altered susceptibility to environmental toxins when BChE activity is modified. Given the existence of numerous BChE genetic variants with differing catalytic activities towards various substrates, research with BChE-IN-21 should ideally consider its interaction profile with these variants to understand potential differential effects in individuals with different BCHE genotypes. researchgate.nettandfonline.com Studies have shown that computationally designed enzymes based on human BChE can efficiently hydrolyze cocaine, suggesting therapeutic potential for enzyme-based detoxification strategies. nih.gov Exploring whether BChE-IN-21 affects the efficacy of such engineered enzymes or impacts the metabolism of substances like bambuterol, which is hydrolyzed by BChE to release terbutaline, could be relevant research avenues. tandfonline.com

Butyrylcholinesterase Involvement in Metabolic Regulation and Inflammatory Processes

Accumulating evidence suggests that BChE plays roles in metabolic regulation and is linked to inflammatory processes. BChE activity has been associated with various metabolic disorders, including obesity, type 2 diabetes mellitus, and dyslipidemia. wjgnet.compnas.orgresearchgate.netnih.gov

Studies have indicated a correlation between elevated BChE activity and obesity, increased body mass index (BMI), and altered lipid profiles, including higher levels of triglycerides and cholesterol and lower levels of HDL cholesterol. pnas.orgresearchgate.netnih.gov BChE activity can be influenced by factors such as dietary fat intake. researchgate.netresearchgate.net Some research suggests that BChE may not be a direct cause of metabolic syndrome but could serve as a marker for the condition. wjgnet.com However, other studies propose a more active role, suggesting BChE influences fat metabolism and accumulation. pnas.orgresearchgate.net For example, BChE can modulate the activity of ghrelin, a hormone involved in appetite regulation, by cleaving acyl-ghrelin to desacyl-ghrelin. pnas.org Animal models where the BCHE gene is knocked out show a propensity for obesity when fed a high-fat diet. pnas.org

BChE is also increasingly recognized for its connection to inflammation. Low plasma levels of BChE have been observed during periods of stress and in acute and chronic inflammatory states. pnas.orgnih.gov BChE and albumin are considered negative inflammatory reactants, meaning their serum levels tend to decrease as inflammation increases. researchgate.netnih.gov Studies have shown lower BChE activity in patients with active inflammatory conditions like Crohn's disease and sepsis. nih.govfrontiersin.org BChE has been proposed as a potential diagnostic marker for low-grade systemic inflammation. frontiersin.org The relationship between BChE and inflammation may be complex; some research suggests that increased BChE activity could potentially contribute to systemic inflammation by reducing acetylcholine (B1216132) levels, which has anti-inflammatory properties. elsevier.es

The involvement of BChE in metabolic regulation and inflammation presents several research opportunities for BChE-IN-21. Investigating the effect of BChE-IN-21 on metabolic parameters such as lipid profiles, glucose homeostasis, and body weight in relevant models could elucidate BChE's causal role in these processes. Research could also explore whether BChE-IN-21 influences inflammatory markers or outcomes in models of acute or chronic inflammation. Understanding how BChE-IN-21 interacts with BChE in the context of metabolic and inflammatory pathways could reveal its potential as a tool for studying these conditions or as a lead compound for therapeutic development.

Emerging Roles of Butyrylcholinesterase in Other Disease States and Potential Applications of BChE-IN-21

Beyond detoxification and metabolic/inflammatory roles, BChE is being investigated for its involvement in a variety of other disease states, suggesting further potential applications for research with compounds like BChE-IN-21.

One prominent area of emerging research is the role of BChE in neurodegenerative diseases, particularly Alzheimer's disease (AD). While AChE is the primary enzyme hydrolyzing acetylcholine in healthy brains, BChE levels and activity increase in the brains of AD patients as the disease progresses, potentially compensating for declining AChE activity and contributing to cholinergic dysfunction. nih.govacs.org BChE is found in glial cells and is associated with amyloid plaques and neurofibrillary tangles, hallmarks of AD pathology. acs.orgmdpi.com Inhibition of BChE has shown beneficial effects in AD murine models, improving cognition and reducing amyloid-beta peptide levels. acs.orgpnas.org This has led to the use of cholinesterase inhibitors that also target BChE in the treatment of AD symptoms. nih.govmdpi.compnas.org BChE is considered a potential biomarker for AD and for predicting response to treatment. nih.govresearchgate.net Genetic variants of BCHE have also been linked to the risk and progression of neurodegenerative conditions. researchgate.netmdpi.com

BChE's roles are also being explored in cardiovascular and cerebrovascular diseases, with some studies suggesting a correlation between increased plasma BChE activity and longevity in patients with severe cardiovascular disease. nih.govwjgnet.com It serves as a prognostic marker in various conditions, including liver diseases, protein-energy malnutrition, and obesity. nih.govnih.gov

Emerging research also connects BChE to conditions like Sudden Infant Death Syndrome (SIDS), where variable levels of BChE have been observed, potentially reflecting autonomic dysfunction. nih.gov BChE has also been investigated as a potential biomarker and factor influencing outcomes in infectious diseases, including sepsis and COVID-19, with low BChE levels correlating with increased severity and mortality risk. wjgnet.comfrontiersin.org

The diverse emerging roles of BChE suggest that BChE-IN-21 could be a valuable research tool or a starting point for investigating therapeutic strategies in these varied disease contexts. Research could focus on how BChE-IN-21 affects BChE activity and its downstream consequences in models of neurodegenerative diseases, exploring its impact on cholinergic signaling, protein aggregation, and cognitive function. Studies could also investigate the potential of BChE-IN-21 in modulating BChE activity in cardiovascular disease, malnutrition, or infectious conditions, assessing its effects on relevant biomarkers and disease progression. Understanding the specific interactions of BChE-IN-21 with BChE and its functional outcomes in these diverse pathological states is essential for unlocking its full research potential.

Future Directions and Research Gaps for Bche in 21

Rational Design and Synthesis of Advanced BChE-IN-21 Analogs with Optimized Properties

The development of BChE-IN-21 analogs is a primary future direction aimed at enhancing its molecular properties for research and therapeutic applications. The high degree of homology between butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) presents a significant challenge, making the design of selective inhibitors difficult mdpi.comnih.govresearchgate.net. Future research will focus on the rational design of new molecules based on the BChE-IN-21 scaffold to achieve superior potency, selectivity, and pharmacokinetic characteristics.

Key optimization goals for BChE-IN-21 analogs include:

Enhanced Potency: Improving the inhibitory concentration to the nanomolar or even sub-nanomolar range, which has been achieved for other BChE inhibitors nih.gov.

Increased Selectivity: Maximizing selectivity for BChE over AChE is crucial. Inhibition of AChE is associated with peripheral cholinergic side effects, such as nausea and vomiting, which can limit long-term use nih.govnih.gov. Developing highly selective BChE inhibitors may therefore offer a better safety profile.

Improved Pharmacokinetics: Optimizing brain exposure is a critical goal, particularly for applications in neurodegenerative diseases nih.gov. This involves modifying the chemical structure to enhance blood-brain barrier permeability and metabolic stability.

Computational methods will be instrumental in this process. Structure-based drug design, utilizing X-ray crystal structures of BChE, can guide modifications to the BChE-IN-21 scaffold mdpi.com. Techniques like molecular docking, pharmacophore modeling, and molecular dynamics simulations can predict binding modes and affinities, streamlining the identification of promising candidates for synthesis and biological evaluation mdpi.com. Subsequent structure-activity relationship (SAR) studies will be essential to systematically refine the molecule and validate the computational predictions mdpi.com.

Table 1: Desired Properties for Advanced BChE-IN-21 Analogs

| Property | Rationale |

|---|---|

| High Potency (Low nM IC50) | To achieve desired biological effects at lower concentrations, reducing potential off-target effects. |

| High Selectivity (>1000-fold for BChE over AChE) | To minimize cholinergic side effects associated with AChE inhibition and isolate the biological role of BChE nih.govnih.gov. |

| Enhanced Brain Penetration | Crucial for targeting central nervous system disorders like Alzheimer's disease nih.gov. |

| Metabolic Stability | To ensure a longer duration of action and predictable pharmacokinetic profile. |

Integration of BChE-IN-21 into Multi-Target Directed Ligand Strategies

The multifactorial nature of complex disorders, particularly Alzheimer's disease (AD), has driven the development of multi-target-directed ligands (MTDLs) nih.govspringernature.com. This strategy involves designing a single chemical entity capable of modulating multiple biological targets simultaneously, which may offer superior efficacy compared to single-target agents nih.govresearchgate.net. Given that BChE levels are known to increase significantly during the progression of AD, its inhibition is a key component of many MTDL strategies nih.govresearchgate.netnih.gov.

Future research should focus on using the BChE-IN-21 scaffold as a foundation for creating novel MTDLs. This can be achieved by incorporating other pharmacophores into its structure to engage with additional targets relevant to neurodegeneration. Potential targets to combine with BChE inhibition include:

β-secretase 1 (BACE-1): Inhibition of BACE-1 can reduce the production of amyloid-β (Aβ) peptides, a hallmark of AD nih.govnih.gov.

Monoamine Oxidase (MAO): MAO inhibitors can modulate neurotransmitter levels and reduce oxidative stress.

Anti-inflammatory Targets: Chronic neuroinflammation is a key pathological feature of AD.

Metal Chelators: Dysregulation of metal ions contributes to Aβ aggregation and oxidative stress.

The design of such hybrid compounds is a sophisticated medicinal chemistry challenge that aims to achieve balanced activity at each target nih.gov. This approach could lead to the development of more holistic therapeutic agents for diseases like AD researchgate.nettandfonline.com.

Table 2: Potential MTDL Strategies Incorporating a BChE-IN-21 Scaffold

| Combined Target | Therapeutic Rationale in Neurodegeneration |

|---|---|

| BACE-1 | Reduces amyloid-β plaque formation nih.govnih.gov. |

| Glycogen Synthase Kinase 3β (GSK-3β) | Involved in tau hyperphosphorylation and neuroinflammation. |

| Histone Deacetylases (HDACs) | Modulates gene expression related to learning and memory. |

| Cannabinoid Receptor 2 (CB2) | Activation has neuroprotective and anti-inflammatory effects. |

Development of Novel Methodologies for Assessing BChE-IN-21 Pharmacokinetics and Biodistribution in Preclinical Models

A significant research gap exists in understanding how BChE-IN-21 and its future analogs are absorbed, distributed, metabolized, and excreted (ADME). The development of robust methodologies to assess pharmacokinetics and biodistribution in preclinical models is essential for translating these compounds into viable research tools or therapeutics dovepress.com.

Future studies should employ advanced analytical techniques to quantify compound levels in various tissues, particularly the brain. This includes:

In Vivo Pharmacokinetic Studies: Characterizing the compound's profile in plasma and brain tissue in animal models (e.g., rats, mice) after administration to determine key parameters like half-life, clearance, and brain-to-plasma ratio dovepress.com.

Biodistribution Analysis: Investigating the accumulation of the compound in major organs (liver, kidneys, heart, etc.) and, for AD research, in specific brain regions like the hippocampus and cortex dovepress.comnih.gov.

Advanced Imaging Techniques: Utilizing methods like Positron Emission Tomography (PET) with a radiolabeled version of a BChE-IN-21 analog would allow for non-invasive, real-time visualization of the compound's distribution and target engagement within the living brain.

These studies are critical for confirming that the compound reaches its intended target in the central nervous system at a sufficient concentration and for an appropriate duration nih.govdovepress.com.

Deeper Mechanistic Insights into Long-Term Biochemical and Cellular Effects of Butyrylcholinesterase Inhibition by BChE-IN-21

While the primary role of BChE is the hydrolysis of acetylcholine (B1216132), the enzyme is implicated in a variety of other physiological and pathological processes nih.govnih.gov. A crucial area for future research is to look beyond the immediate effects on cholinergic transmission and investigate the long-term biochemical and cellular consequences of sustained BChE inhibition by BChE-IN-21.

Research should focus on elucidating how chronic BChE inhibition affects:

Neuroinflammation: BChE is primarily expressed in glial cells (astrocytes and microglia) in the brain, which are central to the neuroinflammatory response nih.gov. Studies are needed to determine if long-term BChE inhibition modulates glial activation and the production of inflammatory cytokines.

Amyloid-β Pathology: BChE has been found in amyloid plaques and may influence the aggregation of Aβ peptides nih.govnih.gov. Further research is required to understand if inhibiting BChE with BChE-IN-21 can alter the formation or toxicity of these plaques.

Lipid Metabolism: BChE is involved in the hydrolysis of ghrelin and may influence lipid metabolism, suggesting a potential link to metabolic disorders nih.govnih.gov. Investigating the systemic effects of BChE-IN-21 on these pathways is warranted.

Cellular Proliferation and Development: BChE is expressed during early embryonic development and is involved in cell proliferation nih.gov. The long-term impact of its inhibition on cell cycle and differentiation in adult tissues remains largely unexplored.

These investigations will provide a more comprehensive understanding of the enzyme's function and the full spectrum of biological effects resulting from its inhibition.

Exploration of BChE-IN-21 Activity in Diverse Neurological and Non-Neurological Research Models

The widespread distribution of BChE throughout the body suggests that its inhibition could have relevance in a variety of conditions beyond Alzheimer's disease nih.govnih.gov. A significant future direction is to use BChE-IN-21 as a chemical probe to explore these other potential applications in relevant preclinical models.

Potential research areas and models include:

Organophosphate Detoxification: BChE acts as a natural scavenger for toxic organophosphorus compounds and other xenobiotics. While inhibitors are generally contraindicated in this context, studying the interaction of BChE-IN-21 could provide insights into the enzyme's protective mechanisms nih.govacs.org.

Cocaine Addiction: BChE plays a role in cocaine metabolism. BChE knockout mice have been used to study the pathophysiology of cocaine exposure, and BChE-IN-21 could be used to investigate the specific contribution of BChE activity in models of addiction and toxicity researchgate.net.

Metabolic Diseases: Given BChE's role in hydrolyzing the appetite-promoting hormone ghrelin, BChE-IN-21 could be studied in models of obesity and type 2 diabetes to explore its potential impact on weight gain and fat metabolism nih.gov.

Stroke and Traumatic Brain Injury: BChE levels are altered in response to brain injuries. Exploring the effect of BChE inhibition with BChE-IN-21 in models of ischemic stroke or traumatic brain injury could reveal novel therapeutic avenues nih.gov.

Table 3: Potential Research Applications for BChE-IN-21 in Diverse Disease Models

| Research Area | Preclinical Model | Rationale for Investigation |

|---|---|---|

| Cocaine Toxicity | BChE knockout mouse models researchgate.net | To investigate the role of BChE in cocaine metabolism and pathophysiology. |

| Metabolic Syndrome | High-fat diet-induced obesity models in mice nih.gov | To explore the link between BChE activity, ghrelin hydrolysis, and fat metabolism. |

| Inflammatory Conditions | Sepsis or acute inflammation models | To assess the impact of BChE inhibition on systemic inflammatory responses nih.gov. |

| Post-Traumatic Stress Disorder (PTSD) | Conditioned fear extinction models in mice researchgate.net | To investigate the role of BChE in memory consolidation and fear response. |

Q & A

Q. What frameworks are effective for integrating multi-omics data to elucidate BChE-IN-21's systemic effects?

- Methodological Answer : Apply systems pharmacology tools (e.g., Cytoscape for network analysis) to correlate proteomic, metabolomic, and epigenomic datasets. Use machine learning (e.g., random forest) to identify biomarkers of response. Validate hypotheses with CRISPR-interference (CRISPRi) in relevant cell models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.